An In-depth Technical Guide to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid (CAS 52413-55-5)
An In-depth Technical Guide to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid (CAS 52413-55-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, and the introduction of a chloro group at the 8-position and a furyl moiety at the 2-position is anticipated to modulate its biological and physical properties significantly. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related compounds.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, antifungal, and anticancer properties.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical profiles. The strategic placement of substituents can influence factors such as solubility, lipophilicity, and target-binding affinity, making it a fertile ground for drug discovery and development.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₈ClNO₃ | Based on the chemical structure. |
| Molecular Weight | 289.68 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Most carboxylic acids and substituted quinolines are solids. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the aromatic rings and the chloro substituent decreases aqueous solubility, while the carboxylic acid group may provide some solubility in polar organic solvents. |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton. | Typical range for carboxylic acids, influenced by the electron-withdrawing nature of the quinoline ring. |
| LogP | Predicted to be in the range of 3-4. | The chloro and furyl substituents increase lipophilicity. |
Synthesis Strategies
The synthesis of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid can be approached through several established methods for quinoline ring formation. The choice of a specific route will depend on the availability of starting materials, desired yield, and scalability.
The Doebner Reaction: A plausible route
The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids.[2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Proposed Reaction Scheme:
Figure 1: Proposed synthesis of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid via the Doebner reaction.
Experimental Protocol (Hypothetical):
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To a solution of 2-amino-3-chlorobenzaldehyde (1 equivalent) and furfural (1 equivalent) in a suitable solvent such as ethanol, add pyruvic acid (1.1 equivalents).
-
The reaction mixture is then heated to reflux for several hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Other Potential Synthetic Methods
-
Pfitzinger Reaction: This method involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group.[3][4][5][6][7] For the target molecule, a substituted isatin could be condensed with 2-acetylfuran.
-
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[8][9][10][11]
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline.[2][12][13][14][15]
Spectroscopic Characterization (Predicted)
The structural elucidation of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and furan rings, as well as the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | broad singlet | Highly deshielded acidic proton. |
| Quinoline H-3 | ~8.0 | singlet | Singlet due to no adjacent protons. |
| Quinoline H-5, H-6, H-7 | 7.5 - 8.5 | doublets, triplets | Aromatic protons on the chlorinated benzene ring of the quinoline. |
| Furan H-3', H-4', H-5' | 6.5 - 7.8 | doublets, doublet of doublets | Aromatic protons of the furan ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.[16]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 175 | Carbonyl carbon of the carboxylic acid. |
| Quinoline C-2, C-4, C-8a | 140 - 160 | Quaternary carbons of the quinoline ring. |
| Quinoline C-3, C-4a, C-5, C-6, C-7, C-8 | 115 - 140 | Aromatic carbons of the quinoline ring. |
| Furan C-2', C-3', C-4', C-5' | 110 - 150 | Aromatic carbons of the furan ring. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[16]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration of the hydroxyl group. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration of the carbonyl group. |
| C=N, C=C (Aromatic) | 1500 - 1650 | Stretching vibrations of the aromatic rings. |
| C-Cl | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |
| C-O (Furan) | 1000 - 1300 | Stretching vibration of the ether linkage in the furan ring. |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Potential Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry.[17][18][19][20] The introduction of a chlorine atom at the 8-position can enhance lipophilicity and potentially improve cell membrane permeability. The 2-furyl substituent introduces another heterocyclic ring system that can participate in various non-covalent interactions with biological targets.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[18][21]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs. The target molecule could be investigated for its efficacy against a range of pathogens.[19]
-
Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[17]
Safety and Handling
While specific toxicity data for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is unavailable, related chloro-substituted quinoline carboxylic acids are known to be irritants.[22][23] Standard laboratory safety precautions should be followed when handling this compound.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24][25][26]
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[22]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[24]
Conclusion
8-chloro-2-(2-furyl)quinoline-4-carboxylic acid represents a promising, yet underexplored, molecule with potential applications in drug discovery and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational framework for its synthesis, characterization, and further investigation. The predictive data presented herein should be validated through rigorous experimentation to fully unlock the potential of this intriguing heterocyclic compound.
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available at: [Link]
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